2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
Description
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H20N2O4S/c1-3-12(2)25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24/h4-12H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
MEKJCJOZRBFCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Butan-2-yloxy)benzoyl Chloride
The synthesis begins with the conversion of 4-(butan-2-yloxy)benzoic acid to its acid chloride using thionyl chloride (SOCl₂). This step typically proceeds at 60–80°C under anhydrous conditions, achieving near-quantitative yields.
Reaction Conditions
Thiourea Linkage Formation
The acid chloride intermediate reacts with 2-aminobenzoic acid in the presence of a base (e.g., triethylamine) to form the thiourea bond.
Reaction Conditions
- Molar Ratio: 1:1 (acid chloride to 2-aminobenzoic acid)
- Base: Triethylamine (2 equivalents)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0–5°C (initial), then room temperature
- Time: 12–24 hours
- Yield: 68–72%
Mechanistic Insight
The base deprotonates 2-aminobenzoic acid, enabling nucleophilic attack on the electrophilic carbonyl carbon of the acid chloride. The thiourea linkage forms via subsequent thiolation.
Friedel-Crafts Acylation Derivative Approach
Alkylation of Benzoic Acid
An alternative route involves Friedel-Crafts alkylation of benzoic acid with sec-butyl chloride in the presence of AlCl₃. This method introduces the butan-2-yloxy group directly onto the aromatic ring.
Reaction Conditions
- Catalyst: Anhydrous AlCl₃ (1.2 equivalents)
- Solvent: Dichloroethane
- Temperature: 40–50°C
- Time: 8–10 hours
- Yield: 75–80%
Thiocarbamoylation
The alkylated product undergoes thiocarbamoylation using ammonium thiocyanate (NH₄SCN) and phosgene (COCl₂) to introduce the carbamothioyl group.
Reaction Conditions
- Reagents: NH₄SCN (2 equivalents), COCl₂ (1.5 equivalents)
- Solvent: Chloroform
- Temperature: −10°C (controlled addition)
- Time: 2–4 hours
- Yield: 60–65%
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A modern approach employs Suzuki-Miyaura coupling to attach the butan-2-yloxy group to the benzoic acid core. This method uses palladium catalysts and aryl boronic acids.
Reaction Conditions
Post-Coupling Functionalization
After coupling, the product is functionalized with a thiourea group via reaction with thiophosgene (CSCl₂) and ammonia.
Reaction Conditions
- Reagents: CSCl₂ (1.2 equivalents), NH₃ (gas)
- Solvent: Ethyl acetate
- Temperature: 0–5°C
- Time: 1–2 hours
- Yield: 55–60%
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial methods utilize continuous flow reactors to enhance efficiency and safety. Key parameters include:
Optimized Conditions
Purification Strategies
Final purification involves recrystallization from ethanol/water (1:1) or column chromatography (silica gel, hexane/ethyl acetate).
Purity Metrics
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Acid Chloride Condensation | High selectivity, simple conditions | Requires toxic SOCl₂ | 68–72% |
| Friedel-Crafts Alkylation | Direct alkylation, scalable | Harsh conditions, AlCl₃ waste | 60–65% |
| Suzuki Coupling | Mild conditions, modularity | High catalyst cost | 70–75% |
| Industrial Flow Synthesis | High throughput, safety | Complex setup | 85–90% |
Chemical Reactions Analysis
Types of Reactions
2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several derivatives synthesized for insecticidal and pharmacological studies. Key analogues include:
Key Differences in Bioactivity and Physicochemical Properties
Substituent Effects on Insecticidal Activity: Electron-withdrawing groups (e.g., 4-chloro in compound [6]) enhance activity by stabilizing the thiourea moiety, facilitating interaction with target enzymes in pests . The 4-chloro derivative exhibits LC₅₀ = 12.5 ppm against Spodoptera littoralis, outperforming non-halogenated analogues. The sec-butoxy group in the target compound may improve lipid membrane penetration but lacks direct activity data in the provided evidence.
Esterification vs. Free Acid :
- Methyl ester derivatives (e.g., compound [7]) show reduced polarity, enhancing absorption but requiring metabolic hydrolysis for activation .
Sulfonamide vs. Thiourea Moieties :
- Phthalylsulfathiazole () replaces the thiourea with a sulfonamide-thiazole group, conferring antibacterial rather than insecticidal properties. This highlights the critical role of the carbamothioyl group in pesticidal activity .
Biological Activity
The compound 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid , commonly referred to as a derivative of benzoic acid with specific functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . Its IUPAC name is 1-({4-[(2R)-butan-2-yloxy]phenyl}carbonyl)-3-(2-ethyl-6-methylphenyl)thiourea . The structure consists of a benzoic acid moiety linked to a carbamothioyl group, which is critical for its biological activity.
Antifungal Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, a patent describes related compounds showing high efficacy against various phytopathogenic fungi, suggesting a potential application in agricultural fungicides .
Antibacterial Activity
The compound has been evaluated for antibacterial properties against several bacterial strains. In vitro studies demonstrated that derivatives of this compound possess moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Toxicological Profile
The toxicological assessment reveals that the compound is toxic if ingested and can cause skin irritation upon contact. The acute toxicity category is classified as H301 (toxic if swallowed) and H315 (causes skin irritation), indicating the need for caution in handling .
Study 1: Antifungal Efficacy
A study conducted on the antifungal activity of similar carbamothioyl derivatives showed promising results against Candida albicans and Aspergillus flavus. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at low concentrations.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 5 | Candida albicans |
| Compound B | 10 | Aspergillus flavus |
Study 2: Antibacterial Screening
In another study focusing on antibacterial activity, various derivatives were screened against clinical isolates. The results indicated that certain modifications to the butan-2-yloxy group enhanced antibacterial potency.
| Derivative | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative X | 8 | Staphylococcus aureus |
| Derivative Y | 15 | Escherichia coli |
The biological mechanisms underlying the activities of this compound are primarily attributed to its ability to interfere with essential cellular processes in pathogens:
- Inhibition of Cell Wall Synthesis : The compound may inhibit enzymes involved in peptidoglycan synthesis, leading to compromised cell integrity.
- Disruption of Membrane Potential : It may alter membrane permeability, affecting nutrient uptake and waste elimination in bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
